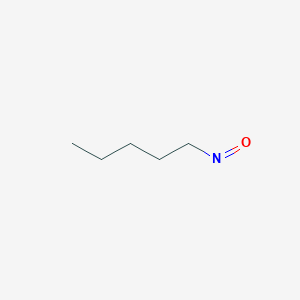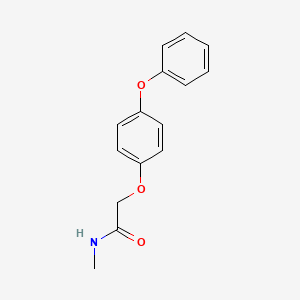
N~1~,N~8~-Dipentyloctanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~8~-Dipentyloctanediamide is an organic compound belonging to the class of diamides It is characterized by the presence of two amide groups attached to an octane backbone, with pentyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~8~-Dipentyloctanediamide typically involves the reaction of octanediamine with pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~8~-Dipentyloctanediamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. Additionally, the use of automated purification systems can streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~8~-Dipentyloctanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like hydroxide ions (OH) or alkoxide ions (RO) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted amides or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N~1~,N~8~-Dipentyloctanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of N1,N~8~-Dipentyloctanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~8~-Diacetylspermidine: Another diamide with similar structural features but different functional groups.
N~1~,N~12~-Diacetylspermine: A related compound with a longer carbon chain and additional functional groups.
Uniqueness
N~1~,N~8~-Dipentyloctanediamide is unique due to its specific combination of pentyl groups and an octane backbone, which imparts distinct chemical and physical properties. This makes it suitable for applications where other diamides may not be as effective.
Propriétés
Numéro CAS |
873192-98-4 |
|---|---|
Formule moléculaire |
C18H36N2O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
N,N'-dipentyloctanediamide |
InChI |
InChI=1S/C18H36N2O2/c1-3-5-11-15-19-17(21)13-9-7-8-10-14-18(22)20-16-12-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
VSVQBJCULVMWLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(=O)CCCCCCC(=O)NCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)

![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)
![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)



![3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14189873.png)



![4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14189904.png)

![N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide](/img/structure/B14189913.png)
